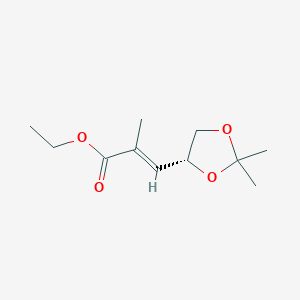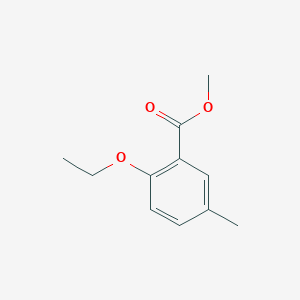
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate is an organic compound belonging to the class of aromatic esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequent methylation and carboxylation steps are carried out under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the efficiency and selectivity of the reactions. The final product is purified using techniques like distillation or chromatography to obtain high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-1,2-dimethylbenzene: Lacks the tricarboxylate groups, making it less reactive in certain chemical reactions.
1,2-Dimethyl-4-ethylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3,4-Dimethyl-1-ethylbenzene: Another isomer with distinct chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C15H18O6 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
4-O-ethyl 1-O,2-O-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-6-21-15(18)11-8(2)7-10(13(16)19-4)12(9(11)3)14(17)20-5/h7H,6H2,1-5H3 |
Clave InChI |
FHUSFHDCSMXIBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1C)C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


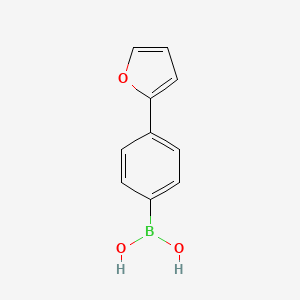
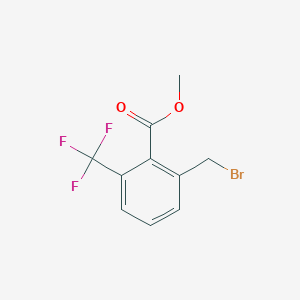
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)
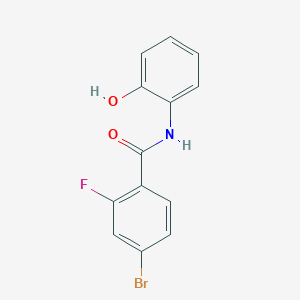

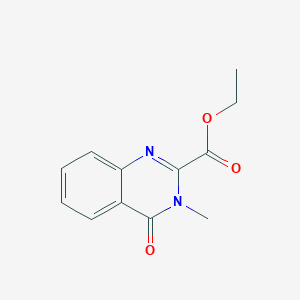
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B13982231.png)
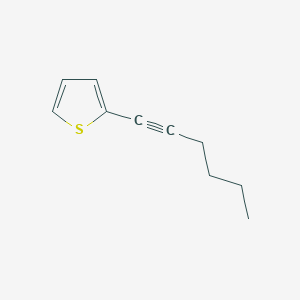
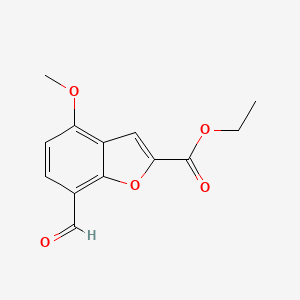
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
